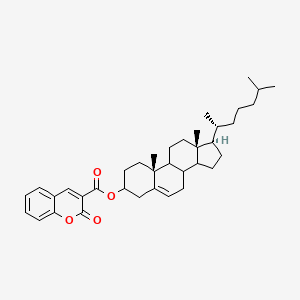
Cholest-5-en-3-ol (3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cholesterol can be synthesized through various chemical routes. One common method involves the bromination of cholesterol followed by debromination. In this process, cholesterol reacts with bromine to form dibromocholesterol, which is then treated with zinc dust in acetic acid to regenerate cholesterol through reductive debromination . Another method involves the recrystallization of crude cholesterol from ethanol, followed by decolorization with activated carbon and further recrystallization .
Industrial Production Methods
Commercial cholesterol is typically obtained from natural sources such as animal fats and oils. The industrial purification of cholesterol often involves recrystallization in solvents like methanol, ethanol, and acetic acid. achieving high purity through recrystallization alone can be challenging due to the presence of impurities like cholestan-3-ol and cholest-7-en-3-ol . Chemical purification methods, such as bromination and debromination, are employed to obtain cholesterol with a purity of 99.9% .
化学反応の分析
Types of Reactions
Cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, cholesterol can be oxidized to form 7-ketocholesterol and other oxidized derivatives . It can also undergo esterification to form cholesterol esters, such as cholesteryl acetate .
Common Reagents and Conditions
Common reagents used in cholesterol reactions include bromine for bromination, zinc dust for debromination, and acetic acid as a solvent. Oxidizing agents like potassium permanganate and chromic acid are used for oxidation reactions .
Major Products Formed
Major products formed from cholesterol reactions include dibromocholesterol, 7-ketocholesterol, and various cholesterol esters .
科学的研究の応用
Cholesterol has numerous scientific research applications across various fields:
Chemistry: Cholesterol is used as a starting material for the synthesis of various steroidal compounds and derivatives.
Medicine: Cholesterol is a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.
Industry: Cholesterol is used in the production of pharmaceuticals, cosmetics, and food products.
作用機序
Cholesterol exerts its effects by integrating into cell membranes, where it modulates membrane fluidity and permeability. It interacts with membrane proteins and lipids, influencing various cellular processes such as signal transduction and membrane trafficking . Cholesterol also serves as a precursor for the synthesis of steroid hormones, which act on nuclear receptors to regulate gene expression .
類似化合物との比較
Cholesterol is similar to other sterols and steroidal compounds, such as:
Cholestanol: A saturated derivative of cholesterol with a similar structure but lacking the double bond at the 5th position.
Cholesteryl acetate: An esterified form of cholesterol with an acetate group at the 3rd position.
7-Ketocholesterol: An oxidized derivative of cholesterol with a ketone group at the 7th position.
Cholesterol is unique due to its specific role in maintaining cell membrane structure and serving as a precursor for essential biomolecules .
特性
分子式 |
C37H50O4 |
|---|---|
分子量 |
558.8 g/mol |
IUPAC名 |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C37H50O4/c1-23(2)9-8-10-24(3)30-15-16-31-28-14-13-26-22-27(17-19-36(26,4)32(28)18-20-37(30,31)5)40-34(38)29-21-25-11-6-7-12-33(25)41-35(29)39/h6-7,11-13,21,23-24,27-28,30-32H,8-10,14-20,22H2,1-5H3/t24-,27?,28?,30-,31?,32?,36+,37-/m1/s1 |
InChIキー |
MDZIAODARIKFKN-FMFZTMEQSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


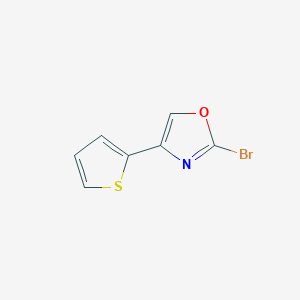

![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)

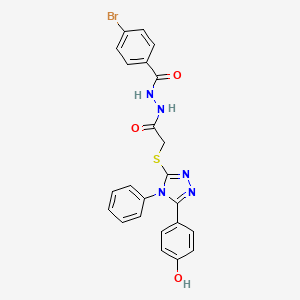
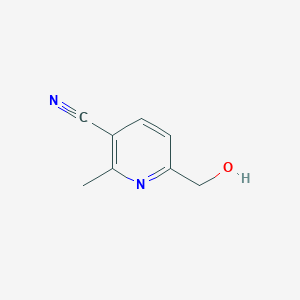
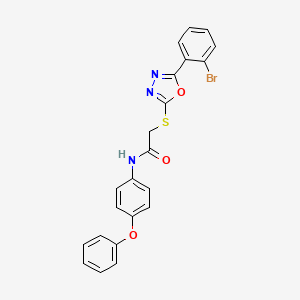
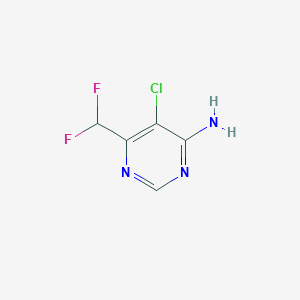
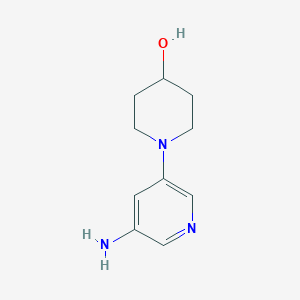
![3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B11777242.png)
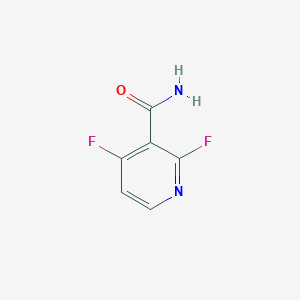
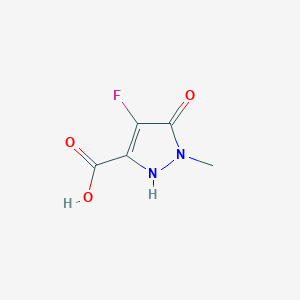
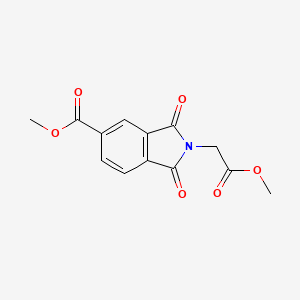
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B11777263.png)
